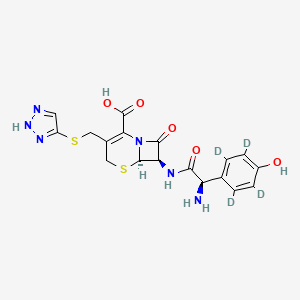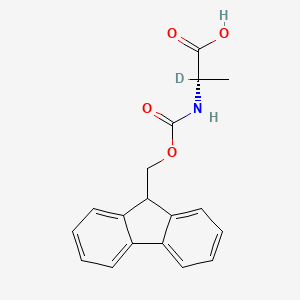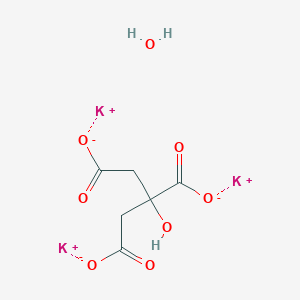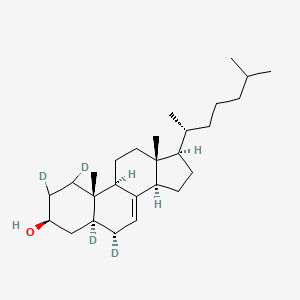
(S)-Lathosterol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Lathosterol-d4 is a deuterated derivative of (S)-Lathosterol, a naturally occurring sterol found in various biological systems. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable compound for research purposes, particularly in the fields of biochemistry and pharmacology. The presence of deuterium enhances the stability and allows for more precise tracking in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lathosterol-d4 typically involves the incorporation of deuterium atoms into the (S)-Lathosterol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Lathosterol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to oxysterols using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of double bonds using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Introduction of functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Formation of saturated sterols.
Substitution: Formation of various functionalized sterol derivatives.
Applications De Recherche Scientifique
(S)-Lathosterol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of sterols.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of sterols.
Medicine: Investigated for its potential role in cholesterol metabolism and related disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting cholesterol-related conditions.
Mécanisme D'action
The mechanism of action of (S)-Lathosterol-d4 involves its incorporation into biological membranes and its role as a precursor in the biosynthesis of cholesterol and other sterols. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The molecular targets include enzymes involved in sterol biosynthesis, such as HMG-CoA reductase and squalene epoxidase. The pathways involved include the mevalonate pathway and the Bloch pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Lathosterol: The non-deuterated form of (S)-Lathosterol-d4.
Cholesterol: A key sterol in biological membranes and a precursor to steroid hormones.
Desmosterol: An intermediate in cholesterol biosynthesis.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of sterol pathways are required.
Propriétés
Formule moléculaire |
C27H46O |
|---|---|
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
(3S,5S,6S,9R,10S,13R,14R,17R)-1,2,5,6-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i9D,13D,15D,20D/t9-,13?,15?,19+,20-,21-,23+,24-,25-,26-,27+/m0 |
Clé InChI |
IZVFFXVYBHFIHY-TUUILBKQSA-N |
SMILES isomérique |
[H][C@@]1(C=C2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](C(C4[2H])[2H])O)[2H])C)C)[C@H](C)CCCC(C)C)[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


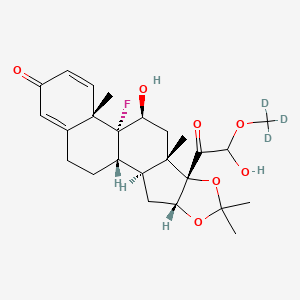

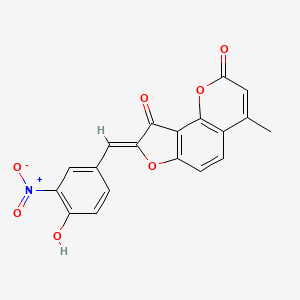
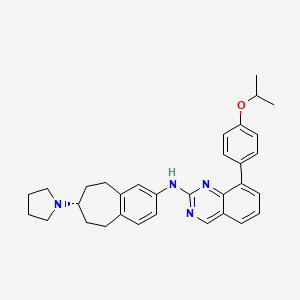
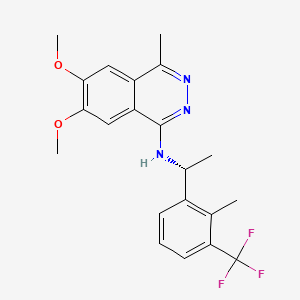
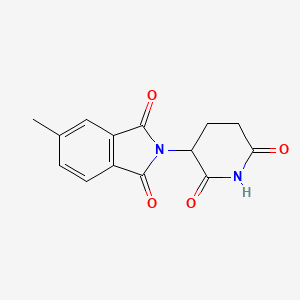
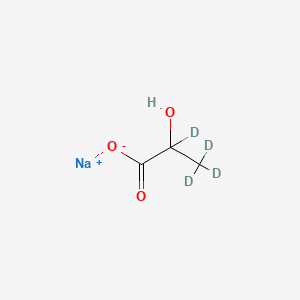


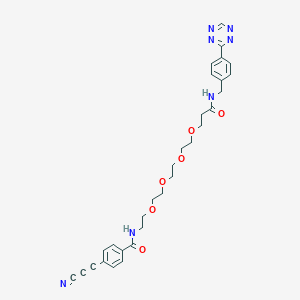
![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
